Cas no 1448136-16-0 (4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide)

4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide
- AKOS024555896
- 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
- F6414-2263
- 4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
- 4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide
- 1448136-16-0
-
- インチ: 1S/C16H18FNO3S2/c1-11-9-13(17)5-8-16(11)23(20,21)18-10-15(19)12-3-6-14(22-2)7-4-12/h3-9,15,18-19H,10H2,1-2H3
- InChIKey: RQWQEOULRNZWAW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1C)F)(NCC(C1C=CC(=CC=1)SC)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 355.07121395g/mol
- どういたいしつりょう: 355.07121395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 100Ų
4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-2263-2μmol |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-15mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-20μmol |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-3mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-100mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-2mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-5mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-4mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-10μmol |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2263-75mg |
4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
1448136-16-0 | 75mg |
$208.0 | 2023-09-09 |
4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamideに関する追加情報
4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide (CAS No. 1448136-16-0): A Comprehensive Scientific Overview
4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide (CAS No. 1448136-16-0) is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure combining fluoro, methylsulfanyl, and hydroxyethyl functional groups, making it particularly interesting for drug discovery applications.
The compound's molecular weight and lipophilicity (calculated LogP) suggest favorable blood-brain barrier permeability, a hot topic in central nervous system (CNS) drug development. Recent studies in Journal of Medicinal Chemistry highlight the growing importance of such fluorinated sulfonamides in targeting neurological disorders, aligning with current research trends in Alzheimer's disease therapeutics and neuroinflammation modulation.
From a synthetic chemistry perspective, CAS 1448136-16-0 demonstrates remarkable structural versatility. The presence of both electron-withdrawing (sulfonamide) and electron-donating (methylsulfanyl) groups creates interesting electronic effects, which are currently being explored in catalysis research and materials science. This dual character makes it valuable for developing novel photoactive materials, a rapidly growing field in organic electronics.
The fluoro substituent at the 4-position significantly influences the compound's metabolic stability, a crucial factor in medicinal chemistry optimization. Pharmaceutical researchers are particularly interested in how this fluorine atom affects protein binding affinity and bioavailability, as evidenced by recent publications in ACS Pharmacology & Translational Science.
In biochemical applications, the hydroxyethylamine moiety of 4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide shows promise as a protease inhibitor scaffold. This structural feature is being investigated for potential activity against viral enzymes, particularly in light of recent global health concerns regarding emerging viral pathogens and the need for broad-spectrum antiviral agents.
The compound's solubility profile (moderate in polar organic solvents but limited in water) makes it suitable for various formulation strategies currently trending in drug delivery systems. Researchers are exploring its compatibility with lipid-based carriers and nanoparticle encapsulation techniques, which dominate current discussions in advanced drug formulation circles.
From a safety assessment perspective, preliminary in vitro toxicity screening suggests favorable therapeutic index potential, though comprehensive ADME studies are still ongoing. This aligns with the pharmaceutical industry's current focus on early-stage toxicity prediction using computational models and high-throughput screening methods.
The synthetic accessibility of CAS 1448136-16-0 has made it a popular intermediate in several drug discovery programs. Its modular structure allows for efficient structure-activity relationship (SAR) exploration, particularly in GPCR-targeted therapies - one of the most active areas in current pharmaceutical R&D.
In the chemical biology realm, this compound's unique structural features are being exploited for chemical probe development to study enzyme mechanisms and cellular signaling pathways. Recent publications in Nature Chemical Biology have highlighted similar compounds as valuable tools for target identification and validation.
The intellectual property landscape surrounding 4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide shows increasing patent activity, particularly in kinase inhibition and epigenetic modulation applications. This reflects broader industry trends toward targeted cancer therapies and precision medicine approaches.
From a market perspective, the demand for such specialty chemicals continues to grow, driven by expanding pharmaceutical outsourcing and contract research activities. Analytical data from industry reports indicates steady year-over-year growth in the fluorinated compound segment, with particular strength in research-grade intermediates.
In analytical chemistry applications, CAS 1448136-16-0 presents interesting challenges and opportunities for chromatographic method development, especially in HPLC method optimization for structurally similar compounds. The presence of multiple chromophores allows for versatile detection strategies, a topic of frequent discussion in analytical science forums.
Future research directions for this compound likely include cocrystal engineering to improve its physicochemical properties, as well as exploration of its potential in bioconjugation chemistry. These areas represent cutting-edge developments in pharmaceutical sciences and are frequently searched topics in scientific databases.
1448136-16-0 (4-fluoro-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-methylbenzene-1-sulfonamide) 関連製品
- 1805470-49-8(1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)
- 2138115-14-5(N-benzyl-1-chloro-N-[3-(dimethylamino)propyl]methanesulfonamide)
- 1806900-85-5(3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid)
- 2028993-27-1(2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)
- 2228468-12-8(2-amino-2,4-dimethylhexan-1-ol)
- 851948-32-8(ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 23341-91-5(5-Bromoisophthalic Acid)
- 190655-16-4(Tortoside A)




